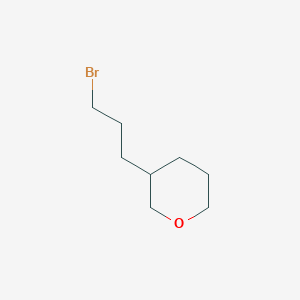

3-(3-Bromopropyl)oxane

Description

Overview of Oxane Derivatives in Contemporary Organic Chemistry and Research

Oxane, also known as tetrahydropyran (B127337) (THP), is a six-membered heterocyclic compound featuring an oxygen atom. The oxane ring is a prevalent structural motif found in a multitude of naturally occurring compounds, including various carbohydrates and complex polyether natural products. In synthetic organic chemistry, the tetrahydropyran ring system is not only a key component of many target molecules but also serves as a crucial protective group for alcohols. The formation of a tetrahydropyranyl (THP) ether is a common strategy to mask the reactivity of a hydroxyl group during multi-step syntheses due to its general stability to a wide range of reaction conditions and its straightforward installation and removal. The study of oxane derivatives is essential for understanding the conformational preferences and reactivity of these cyclic ethers, which can be influenced by the anomeric effect when substituents are present at the 2-position. rsc.org Theoretical and computational studies are often employed to investigate the stable conformations, such as chair and boat forms, of oxane derivatives, providing insight into their structural and electronic properties. researchgate.net The synthesis of complex oxane-containing molecules often involves strategic cyclization reactions. researchgate.net

Significance of Bromoalkyl Moieties as Reactive Handles in Complex Molecule Synthesis

In the realm of organic synthesis, functional groups are the reactive centers of molecules that dictate their chemical behavior. wikipedia.org Among these, the bromoalkyl moiety, a substructure containing a bromine atom attached to an alkyl chain, is of paramount importance. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromine atom a good leaving group. This characteristic makes bromoalkanes highly susceptible to nucleophilic substitution and elimination reactions. wikipedia.org

This reactivity is harnessed by chemists to construct more complex molecular architectures. Bromoalkyl groups serve as versatile "reactive handles" that can be readily transformed into a wide array of other functional groups. For instance, they are common precursors for forming carbon-carbon bonds through reactions with organometallic reagents (e.g., Grignard or organolithium reagents) and in various cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. smolecule.commsu.edu Furthermore, the bromoalkyl group is instrumental in the synthesis of phosphonium (B103445) salts for Wittig reactions and can be used to introduce specific alkyl chains onto heteroatoms like oxygen, nitrogen, or sulfur. acgpubs.org The controlled reaction of molecules containing bromoalkyl groups is a cornerstone of retrosynthetic analysis, allowing for the strategic disconnection of target molecules into simpler, commercially available starting materials. shu.ac.uk

Research Rationale and Scope for Investigating 3-(3-Bromopropyl)oxane

The compound this compound is a bifunctional molecule that incorporates both the stable oxane ring and the reactive 3-bromopropyl side chain. This unique combination makes it a valuable building block in organic synthesis. The oxane portion provides a specific, non-polar, cyclic ether framework, while the terminal bromine on the propyl chain offers a site for a wide range of chemical modifications.

The rationale for investigating this compound stems from its potential use as an intermediate in the synthesis of more complex molecules, particularly in fields like medicinal chemistry and materials science. smolecule.com For example, the oxane ring could be a key structural element for biological activity, and the bromopropyl handle allows for the covalent attachment of this scaffold to other molecules of interest, such as pharmacophores or polymer backbones. Research into this compound would likely focus on its synthesis, purification, and its reactivity in various chemical transformations. smolecule.com Understanding its participation in reactions like nucleophilic substitutions or palladium-catalyzed cross-coupling reactions is crucial for its effective utilization as a synthetic intermediate. smolecule.com

The following table outlines some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1050496-66-6 bldpharm.com |

| Molecular Formula | C₈H₁₅BrO bldpharm.com |

| Molecular Weight | 207.11 g/mol bldpharm.com |

| IUPAC Name | This compound askfilo.com |

| SMILES Code | BrCCCC1COCCC1 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMGJCGRFGAPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Bromopropyl Oxane

Preparative Routes from Accessible Precursors

The creation of the target molecule relies on the strategic formation of carbon-carbon and carbon-oxygen bonds, starting from simpler, commercially available chemicals.

One logical approach involves the use of 1,3-dibromopropane (B121459) to introduce the three-carbon chain onto a pre-formed oxane skeleton. This strategy hinges on creating a nucleophilic center at the 3-position of the oxane ring, which can then react with the electrophilic 1,3-dibromopropane.

A hypothetical, yet chemically sound, pathway could begin with 3-bromooxane. This intermediate can be converted into a Grignard reagent, (oxane-3-yl)magnesium bromide, by reacting it with magnesium turnings in an anhydrous ether solvent. This organometallic intermediate can then act as a nucleophile. However, a more controlled approach would be to first introduce a group that can be easily converted to the desired side chain.

For instance, the Grignard reagent could be reacted with allyl bromide to yield 3-allyl-oxane. The terminal alkene of the allyl group can then be selectively hydrobrominated under anti-Markovnikov conditions. This is typically achieved using hydrogen bromide (HBr) in the presence of radical initiators like benzoyl peroxide, ensuring the bromine atom adds to the terminal carbon, thus yielding 3-(3-Bromopropyl)oxane.

Reaction Scheme Example:

Grignard Formation: 3-Bromooxane + Mg → (Oxane-3-yl)magnesium bromide

Allylation: (Oxane-3-yl)magnesium bromide + Allyl bromide → 3-Allyl-oxane

Hydrobromination: 3-Allyl-oxane + HBr/Peroxides → this compound

This method directly utilizes a C3 building block and leverages the reliability of Grignard and radical addition reactions.

An alternative and powerful strategy is to construct the oxane ring from an acyclic precursor that already contains the necessary carbon skeleton and functional groups. The intramolecular Williamson ether synthesis is a classic and highly effective method for forming cyclic ethers. wikipedia.orglumenlearning.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular halide or other leaving group in an SN2 reaction to close the ring. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

A plausible precursor for this synthesis is 3-(3-bromopropyl)pentane-1,5-diol. The synthesis of this diol could start from diethyl malonate.

Alkylation: Diethyl malonate is first alkylated with allyl bromide.

Second Alkylation: A second alkylation using 1-bromo-2-(2-bromoethoxy)ethane followed by hydrolysis and decarboxylation would build the required backbone.

Reduction: The resulting ester is then reduced to the corresponding 1,5-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Hydrobromination: The terminal alkene of the allyl side chain is converted to a bromopropyl group via anti-Markovnikov addition of HBr.

Cyclization: The final step is the acid-catalyzed intramolecular cyclization (dehydration) of the 3-(3-bromopropyl)pentane-1,5-diol, where one of the hydroxyl groups attacks the protonated form of the other, leading to the formation of the oxane ring. Alternatively, selective protection/activation of the hydroxyl groups followed by a base-induced Williamson ether synthesis can provide more control. lumenlearning.comlibretexts.org For six-membered rings, this intramolecular cyclization is generally kinetically and thermodynamically favorable. lumenlearning.com

Control over regioselectivity and stereoselectivity is crucial for the efficient synthesis of a specific isomer.

Regioselectivity: In the cyclization of 3-(3-bromopropyl)pentane-1,5-diol, the reaction must selectively form a six-membered tetrahydropyran (B127337) ring over other potential cyclic ether products. According to Baldwin's rules, the 6-endo-tet cyclization required to form the oxane ring is favored for this type of substrate.

Stereoselectivity: The 3-position of the oxane ring is a stereocenter. If the synthesis starts from an achiral precursor, the product will be a racemic mixture of (R)- and (S)-enantiomers. Achieving an enantiomerically pure product would require either starting with a chiral precursor, using a chiral catalyst during a key step, or resolving the final racemic mixture.

In cyclization reactions like the Prins cyclization, which is a common method for synthesizing substituted tetrahydropyrans, stereochemistry can be controlled by the geometry of the starting materials and the reaction conditions. beilstein-journals.org The reaction often proceeds through a chair-like transition state, and substituents will preferentially occupy equatorial positions to minimize steric strain, leading to a predictable diastereomeric outcome. beilstein-journals.org While a Prins cyclization is not directly outlined above, the principles of controlling stereochemistry via transition state conformations are broadly applicable to many cyclization strategies.

Optimization of Reaction Conditions and Yields

For any synthetic route, optimization of reaction parameters is key to maximizing yield and purity. For the proposed intramolecular Williamson ether synthesis, several factors would be investigated.

Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.

Solvent: A polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction temperature must be controlled to ensure the reaction proceeds at a reasonable rate without promoting side reactions like elimination.

Concentration: The reaction must be run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

The following interactive table illustrates a hypothetical optimization study for the cyclization step, based on typical results for Williamson ether syntheses.

| Entry | Base | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |

| 1 | NaH | THF | 25 | 0.1 | 55 |

| 2 | NaH | THF | 65 | 0.1 | 70 |

| 3 | KHMDS | THF | 25 | 0.1 | 65 |

| 4 | NaH | DMF | 25 | 0.1 | 68 |

| 5 | NaH | THF | 65 | 0.01 | 85 |

| 6 | NaH | THF | 65 | 1.0 | 20 (Polymer) |

This data is representative and intended for illustrative purposes.

As the table suggests, running the reaction at a higher temperature (Entry 2 vs. 1) and under high dilution (Entry 5 vs. 2) would likely provide the optimal yield by favoring the desired intramolecular pathway.

Scalability and Process Development Aspects of this compound Production

Translating a laboratory-scale synthesis to an industrial process introduces new challenges.

Process Safety: Reagents such as 1,3-dibromopropane are alkylating agents and must be handled with appropriate safety precautions. The use of highly reactive reagents like sodium hydride, which is flammable and reacts violently with water, requires specialized equipment and handling procedures on a large scale.

Reaction Efficiency and Atom Economy: A scalable process should have high yields and good atom economy, minimizing waste. Reactions should be robust and insensitive to minor variations in conditions.

Purification: On a large scale, purification by distillation is often more practical and cost-effective than chromatography. Therefore, the synthesis should be designed to produce a product with a boiling point that is significantly different from those of impurities and byproducts. The target compound, this compound, as a moderately sized, non-polar molecule, would likely be amenable to purification by vacuum distillation.

The cyclization route, despite potentially having more steps, might be more amenable to scale-up due to the use of more common and manageable transformations compared to the generation and reaction of a specific Grignard reagent at the 3-position of the oxane ring.

Reactivity and Mechanistic Investigations of 3 3 Bromopropyl Oxane

Nucleophilic Transformations at the Bromine Center

The electron-withdrawing nature of the bromine atom in 3-(3-bromopropyl)oxane renders the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of organometallic reagents, participation in cross-coupling reactions, and alkylation of heteroatom nucleophiles.

The conversion of the carbon-bromine bond into a carbon-metal bond is a fundamental transformation in organic synthesis, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (3-(oxan-3-yl)propyl)magnesium bromide. The general mechanism for Grignard reagent formation involves the single-electron transfer from magnesium to the alkyl halide, forming a radical anion that then collapses to an alkyl radical and a halide anion. A second single-electron transfer from another magnesium atom to the alkyl radical forms the organomagnesium species.

| Reactant | Reagent | Solvent | Product |

| This compound | Mg | Diethyl ether or THF | (3-(Oxan-3-yl)propyl)magnesium bromide |

Organolithium Compounds: Similarly, treatment of this compound with two equivalents of lithium metal would lead to the formation of the corresponding organolithium reagent, (3-(oxan-3-yl)propyl)lithium. This reaction proceeds via a similar radical pathway involving single-electron transfers from the lithium metal.

| Reactant | Reagent | Solvent | Product |

| This compound | 2 Li | Pentane or Hexane | (3-(Oxan-3-yl)propyl)lithium |

These organometallic reagents are powerful nucleophiles and strong bases, making them valuable intermediates for the formation of new carbon-carbon bonds.

Once formed, the organometallic derivatives of this compound can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern organic synthesis.

The Grignard reagent, (3-(oxan-3-yl)propyl)magnesium bromide, could be utilized in reactions such as Suzuki, Heck, and Sonogashira couplings, although its direct use in some of these might be less common than transmetalation to other organometallic species. For instance, in a Suzuki-type reaction, the Grignard reagent would first be transmetalated with a boron-containing compound before coupling with an organic halide in the presence of a palladium catalyst.

| Coupling Type | Organometallic Reagent | Coupling Partner | Catalyst | General Product |

| Suzuki | (3-(Oxan-3-yl)propyl)boronic acid/ester | Aryl/Vinyl Halide | Pd(0) complex | 3-(3-Aryl/Vinylpropyl)oxane |

| Heck | This compound | Alkene | Pd(0) complex, Base | 3-(3-Alk-1-en-1-ylpropyl)oxane |

| Sonogashira | This compound | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | 3-(3-Alk-1-yn-1-ylpropyl)oxane |

| Buchwald-Hartwig | This compound | Amine | Pd(0) complex, Base | N-(3-(Oxan-3-yl)propyl)amine |

The electrophilic carbon bearing the bromine atom in this compound is a prime target for direct nucleophilic substitution by heteroatom nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

| Nucleophile | Reagent Example | Product |

| N-Nucleophile | Sodium azide (B81097) (NaN3) | 3-(3-Azidopropyl)oxane |

| O-Nucleophile | Sodium methoxide (B1231860) (NaOCH3) | 3-(3-Methoxypropyl)oxane |

| S-Nucleophile | Sodium thiophenoxide (NaSPh) | 3-(3-(Phenylthio)propyl)oxane |

The efficiency of these alkylation reactions would be influenced by factors such as the nature of the solvent, reaction temperature, and the strength of the nucleophile.

Radical Reaction Pathways Involving the Bromopropyl Moiety

In addition to its ionic reactivity, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in a variety of intramolecular and intermolecular reactions.

Once generated, typically through the action of a radical initiator such as AIBN (azobisisobutyronitrile) and a radical mediator like tributyltin hydride, the 3-(oxan-3-yl)propyl radical could potentially undergo intramolecular cyclization. The regioselectivity of such cyclizations is governed by Baldwin's rules. For this specific radical, a 5-exo-trig cyclization onto the oxane ring would be disfavored due to the formation of a highly strained spirocyclic system. Rearrangement processes such as a radical aryl migration would require the presence of an aryl group, which is absent in the parent molecule. A Radical Arbuzov Reaction would necessitate the presence of a phosphite (B83602) group.

The 3-(oxan-3-yl)propyl radical can also participate in intermolecular reactions. For example, it can add to the double or triple bonds of activated alkenes or alkynes in a Giese-type reaction. This would result in the formation of a new carbon-carbon bond and a new radical species, which would then be quenched by a hydrogen atom donor.

| Reaction Type | Reactant | Radical Source | Product Type |

| Intermolecular Radical Addition | This compound, Activated Alkene | AIBN, Bu3SnH | Functionalized Oxane Derivative |

These radical-mediated functionalizations offer a complementary approach to the ionic methods for the elaboration of the this compound scaffold.

Reactivity and Chemical Transformations of the Oxane Ring System

The oxane ring is a relatively stable cyclic ether due to its low ring strain, resembling the conformational behavior of cyclohexane (B81311). Its reactivity is primarily centered around the basicity of the oxygen atom and its potential for cleavage under specific conditions.

The tetrahydropyran (B127337) ring is generally resistant to ring-opening reactions under neutral or basic conditions due to a lack of significant ring strain. Unlike smaller cyclic ethers such as epoxides or oxetanes, which readily undergo nucleophilic attack, the oxane ring requires activation, typically under strong acidic conditions. Protonation of the ether oxygen enhances the electrophilicity of the adjacent carbons, making them susceptible to nucleophilic attack. However, these reactions often require harsh conditions and may not be highly selective. For instance, theoretical studies on the ring-opening of tetrahydrofuran, a related cyclic ether, highlight the necessity of catalytic activation for such transformations to be energetically favorable. nih.gov

In the context of this compound, the primary site for derivatization is the alkyl bromide terminus of the side chain. The carbon-bromine bond is significantly more reactive towards nucleophiles than the C-O bonds of the ether ring. Standard nucleophilic substitution reactions (SN2) can be readily performed at the propyl chain without affecting the integrity of the oxane ring. For example, reaction with nucleophiles like cyanide, azide, or carboxylates would yield the corresponding substituted products, leaving the tetrahydropyran moiety intact.

While direct ring-opening of the oxane in this compound is challenging, intramolecular reactions can be envisaged under certain conditions. For instance, conversion of the bromo group to a more reactive organometallic species could potentially lead to an intramolecular attack on the oxane ring, although this would require specific activation and is not a commonly observed pathway for stable six-membered ethers. A study on a tetrahydropyran ring attached to a dodecaborate (B577226) cluster showed that nucleophilic attack could open the ring when the oxygen atom was part of a formally cationic oxonium system, highlighting the need for significant activation. acs.org

The reactivity of the oxane ring in this compound is influenced by the conformational preferences of the 3-bromopropyl substituent. The tetrahydropyran ring adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. lumenlearning.com The substituent at the C3 position can occupy either an axial or an equatorial position, and these two conformers are in rapid equilibrium.

The energetic preference for the equatorial position is a well-established principle in conformational analysis, primarily to avoid unfavorable 1,3-diaxial interactions. lumenlearning.com For a substituent on a cyclohexane ring, the energy difference between the axial and equatorial conformers is quantified by the A-value. lumenlearning.com Studies on monosubstituted tetrahydropyrans have determined the conformational energies for various groups, confirming a general preference for the equatorial orientation. acs.orgacs.org For the 3-bromopropyl group, it is expected to predominantly reside in the more stable equatorial position to minimize steric hindrance with the axial hydrogens on C1 and C5.

Transition Metal-Catalyzed Transformations Utilizing this compound

The presence of a primary alkyl bromide in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds at the terminus of the propyl side chain, significantly expanding the synthetic utility of this molecule.

The formation of carbon-carbon bonds using alkyl halides has been a significant area of development in organic synthesis. nih.gov this compound, as an unactivated primary alkyl bromide, can participate in several key transition metal-catalyzed coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. youtube.comyoutube.com While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl halides. organic-chemistry.org For this compound, a Suzuki coupling with an aryl or vinyl boronic acid would yield the corresponding arylated or vinylated tetrahydropyran derivative. A typical catalytic system would involve a palladium(0) source, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. researchgate.net

The Mizoroki-Heck reaction provides a method for the coupling of alkyl halides with alkenes. organic-chemistry.org Recent developments have enabled the use of unactivated alkyl bromides in these transformations, often employing palladium or nickel catalysts. acs.orgnih.govnih.gov An irradiation-induced palladium-catalyzed Heck reaction at room temperature has been shown to be effective for primary alkyl bromides. acs.org A nickel-catalyzed version has also been developed, offering an alternative for efficient C-C bond formation. nih.gov

Other notable methods include Negishi coupling (using organozinc reagents) and general alkyl-alkyl cross-coupling reactions, which have seen significant progress with the development of sophisticated palladium, nickel, and copper catalyst systems capable of coupling primary alkyl electrophiles. nih.govorganicreactions.orgnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(3-Arylpropyl)oxane |

| Mizoroki-Heck Reaction | Styrene | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | 3-(5-Phenylpent-4-en-1-yl)oxane |

| Negishi Coupling | Alkylzinc chloride | PdCl₂(dppf), LiCl | 3-(Alkylpropyl)oxane |

| Alkyl-Alkyl Coupling | Alkyl Grignard reagent | NiCl₂(dppf) | 3-(Alkylpropyl)oxane |

The formation of carbon-heteroatom bonds is another crucial transformation for which this compound is a suitable substrate. The primary alkyl bromide can be coupled with a variety of nitrogen, oxygen, and sulfur nucleophiles using transition metal catalysis.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. wikipedia.org While extensively used for aryl halides, its application has been extended to alkyl halides. The reaction couples an amine with the alkyl bromide in the presence of a palladium catalyst and a strong base. nih.govlibretexts.orgacsgcipr.org This allows for the synthesis of a wide range of secondary and tertiary amines derived from this compound. The choice of ligand is critical for achieving high efficiency. acsgcipr.org

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. wikipedia.org Modern variations of the Ullmann reaction often use soluble copper catalysts with ligands, allowing for milder reaction conditions than the traditional high-temperature protocol. arkat-usa.orgmdpi.com For this compound, an Ullmann-type reaction with a phenol (B47542) would yield an aryl ether, while reaction with an amine would provide an alternative route to C-N bond formation.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(3-(Phenylamino)propyl)oxane |

| Ullmann Condensation (O-Arylation) | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | 3-(3-Phenoxypropyl)oxane |

| C-S Coupling | Thiophenol | CuI, L-Proline, K₂CO₃ | 3-(3-(Phenylthio)propyl)oxane |

Advanced Applications in Complex Organic Molecule Synthesis

3-(3-Bromopropyl)oxane as a Versatile Bifunctional Building Block

The presence of two distinct reactive sites within this compound—the electrophilic carbon of the carbon-bromine bond and the latent nucleophilicity of the oxetane (B1205548) oxygen upon ring-opening—renders it a versatile bifunctional building block. This duality allows for its participation in a variety of synthetic transformations, leading to the formation of diverse and complex molecular architectures.

While direct examples of this compound in the construction of bridged and spirocyclic systems are not extensively detailed in readily available literature, its structural motifs are analogous to other bifunctional reagents used for such purposes. The general strategy involves a two-step process where the alkyl bromide moiety first reacts with a nucleophile, tethering the oxetane ring to a larger molecular scaffold. Subsequent intramolecular reaction, often involving the ring-opening of the oxetane by a nucleophilic center within the same molecule, can lead to the formation of bridged or spirocyclic systems. The strain of the four-membered oxetane ring facilitates this ring-opening step, providing a thermodynamic driving force for the cyclization.

The synthesis of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. These motifs are prevalent in many biologically active natural products and pharmaceuticals. While direct applications of this compound as a precursor to quaternary carbons are not explicitly documented, its potential lies in its ability to introduce a three-carbon chain that can be further functionalized. For instance, the alkyl bromide can undergo nucleophilic substitution with a carbanion, and subsequent manipulation of the oxetane ring could lead to the formation of a quaternary center. The development of methods for the direct conversion of functional groups like those in this compound to quaternary carbons is an active area of research.

Synthesis of Phosphonium (B103445) Ylides for Olefination Reactions (e.g., Wittig Reactions)

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. A key component of this reaction is the phosphonium ylide, which is typically prepared from an alkyl halide. The alkyl bromide functionality of this compound makes it a suitable precursor for the synthesis of a specific type of phosphonium ylide.

The synthesis involves the reaction of this compound with a phosphine (B1218219), most commonly triphenylphosphine, in an SN2 reaction. This results in the formation of a phosphonium salt. Subsequent deprotonation of the carbon adjacent to the phosphorus atom by a strong base, such as n-butyllithium, generates the corresponding phosphonium ylide. This ylide, bearing the oxetane-containing propyl group, can then react with aldehydes or ketones to produce alkenes with the oxetane moiety incorporated into their structure. This approach provides a route to alkenes with a specific functional group, which can be valuable for further synthetic transformations.

Table 1: General Scheme for Phosphonium Ylide Synthesis and Wittig Reaction

| Step | Reactants | Product |

| 1. Phosphonium Salt Formation | This compound, Triphenylphosphine | (3-(Oxetan-3-yl)propyl)triphenylphosphonium bromide |

| 2. Ylide Formation | (3-(Oxetan-3-yl)propyl)triphenylphosphonium bromide, Strong Base (e.g., n-BuLi) | 3-(Oxetan-3-yl)propylidene)triphenylphosphorane |

| 3. Wittig Reaction | 3-(Oxetan-3-yl)propylidene)triphenylphosphorane, Aldehyde or Ketone | Alkene containing an oxetane moiety, Triphenylphosphine oxide |

Precursors for Carboxylic Acid Equivalents and Lactone Synthesis

The transformation of alkyl halides into carboxylic acids is a fundamental conversion in organic synthesis. This compound can serve as a precursor to a carboxylic acid containing an oxetane ring. This can be achieved through a two-step process involving the introduction of a nitrile group followed by hydrolysis.

The bromide in this compound can be displaced by a cyanide nucleophile, typically from a salt like sodium cyanide, to form the corresponding nitrile. This nitrile can then be subjected to hydrolysis under either acidic or basic conditions to yield the carboxylic acid. The resulting 4-(oxetan-3-yl)butanoic acid is a bifunctional molecule that can be used in further synthetic steps.

Furthermore, the structural features of this carboxylic acid derivative, specifically the presence of the oxetane ring, open up possibilities for lactone synthesis. Intramolecular cyclization, potentially acid-catalyzed, could lead to the formation of a lactone through the ring-opening of the oxetane by the carboxylic acid group. The regioselectivity of this ring-opening would determine the size of the resulting lactone ring.

Role in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, allow for the rapid construction of complex molecular architectures.

The bifunctional nature of this compound makes it a potentially valuable substrate for both MCRs and cascade reactions. For example, in a multi-component reaction, the alkyl bromide could react with one component while the oxetane ring interacts with another, leading to the formation of a complex adduct in a single step.

In the context of cascade reactions, the initial reaction at the alkyl bromide site could trigger a series of subsequent intramolecular events involving the oxetane ring. For instance, an initial intermolecular reaction could be followed by an intramolecular ring-opening of the oxetane, leading to the formation of a new cyclic or polycyclic system. The design of such reaction sequences allows for the efficient synthesis of complex molecules from relatively simple starting materials.

Integration into Supramolecular Chemistry and Ligand Design

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The design of ligands that can selectively bind to specific substrates, such as metal ions or nanocrystals, is a key aspect of this field. The oxetane ring, with its polar oxygen atom, has the potential to act as a hydrogen bond acceptor or a coordinating site for metal ions.

This compound can be used to introduce the oxetane moiety onto other molecules to create novel ligands. The alkyl bromide functionality allows for the covalent attachment of the oxetane-containing propyl group to a variety of molecular scaffolds. This approach can be used to synthesize ligands with tailored properties for specific applications.

For example, in the context of ligand binding studies for nanocrystals, the oxetane group could provide a specific interaction site at the nanocrystal surface. The synthesis of a library of ligands containing the oxetane moiety, derived from this compound, would allow for the systematic investigation of the role of this functional group in controlling the properties and surface chemistry of nanocrystals. The ability to tune the ligand shell of nanocrystals is crucial for their application in areas such as catalysis, electronics, and biomedical imaging.

Elucidation of Reaction Intermediates and Products via Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in identifying and characterizing chemical structures, including transient intermediates and final products in chemical reactions involving this compound.

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum, distinct signals correspond to the protons on the oxane ring and the bromopropyl side chain. The protons on the carbon bearing the bromine atom (–CH₂Br) typically appear in the downfield region (around 3.4 ppm) due to the deshielding effect of the electronegative bromine atom. Protons on the oxane ring adjacent to the oxygen atom (–O–CH₂–) also exhibit characteristic downfield shifts.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atom bonded to bromine (C-Br) is typically observed around 30-40 ppm. Analysis of coupling constants, particularly the vicinal coupling constants (³JHH) within the oxane ring, can provide valuable information about the dihedral angles between protons, which is crucial for determining the ring's conformation and the orientation of the substituent. soton.ac.uknih.gov

Dynamic NMR studies, conducted at variable temperatures, can be employed to investigate conformational exchange processes, such as the ring inversion of the oxane moiety. These studies allow for the determination of the energy barriers associated with these dynamic processes. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C-Br (propyl chain) | ~3.40 | Triplet (t) |

| H on C-2, C-6 (oxane ring, axial) | ~3.30 - 3.40 | Multiplet (m) |

| H on C-2, C-6 (oxane ring, equatorial) | ~3.90 - 4.00 | Multiplet (m) |

| Other propyl chain CH₂ | ~1.70 - 2.10 | Multiplet (m) |

| Other oxane ring CH₂ | ~1.20 - 1.90 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (oxane ring) | ~68 - 70 |

| C-Br (propyl chain) | ~30 - 35 |

| Other propyl chain C | ~28 - 32 |

| Other oxane ring C | ~22 - 30 |

Vibrational Spectroscopy (IR, Raman) for Bond Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers detailed information about the functional groups and bonding within this compound. These methods are sensitive to the vibrational modes of specific bonds, which absorb or scatter light at characteristic frequencies. mdpi.com

Key vibrational modes for this molecule include:

C–H stretching: Typically observed in the 2850–3000 cm⁻¹ region.

C–O–C stretching: The ether linkage of the oxane ring produces a strong, characteristic band, usually in the 1050–1150 cm⁻¹ region.

C–Br stretching: A weaker band found in the fingerprint region, typically between 500 and 600 cm⁻¹.

CH₂ bending (scissoring): Occurs around 1450–1470 cm⁻¹.

The combined use of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa. mdpi.com This complementary information is also useful for studying different conformational states, as the vibrational frequencies of certain bonds can be sensitive to the local molecular geometry.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| C–H Stretch | IR, Raman | 2850 - 3000 | Medium to Strong |

| CH₂ Bend | IR | 1450 - 1470 | Medium |

| C–O–C Stretch | IR | 1050 - 1150 | Strong |

| C–Br Stretch | IR, Raman | 500 - 600 | Weak to Medium |

Conformational Analysis of the Oxane Ring and its 3-Bromopropyl Substituent

The biological and chemical properties of cyclic molecules like this compound are heavily influenced by their three-dimensional shape. Conformational analysis investigates the different spatial arrangements of the molecule and their relative stabilities.

Like cyclohexane (B81311), the oxane (tetrahydropyran) ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a 3-substituted oxane, the substituent can occupy either an axial or an equatorial position.

Theoretical calculations, using methods such as Density Functional Theory (DFT), consistently predict that the chair conformation with the 3-bromopropyl group in the equatorial position is the most stable conformer. This preference is driven by the avoidance of steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky bromopropyl group were in the axial position. researchgate.net These interactions involve steric repulsion between the axial substituent and the axial hydrogen atoms on carbons 1 and 5 of the ring.

Experimental data from NMR spectroscopy can corroborate these theoretical predictions. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the oxane ring is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) between adjacent axial protons are indicative of a chair conformation, confirming the predicted geometry. soton.ac.uk The observation of such couplings for the proton at C-3 would strongly support the equatorial placement of the bromopropyl substituent.

Quantum Chemical Methods for Mechanistic Insights and Reactivity Predictions

Quantum chemical methods are indispensable for understanding the electronic structure of this compound and predicting its chemical reactivity. mdpi.comnih.gov Techniques like Density Functional Theory (DFT) allow for the calculation of various molecular properties that provide mechanistic insights. semanticscholar.org

For instance, the reactivity of the C-Br bond towards nucleophilic substitution can be investigated computationally. By mapping the potential energy surface for the reaction with a nucleophile, the transition state structure and the activation energy can be determined. This information helps predict reaction rates and feasibility.

Furthermore, calculated electronic properties such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for electrophilic or nucleophilic attack. In this compound, the carbon atom attached to the bromine is an electrophilic site, making it susceptible to attack by nucleophiles, a key step in many synthetic applications of this compound. These computational tools provide a powerful complement to experimental studies, enabling a deeper understanding of reaction mechanisms at a molecular level. taylorfrancis.com

Spectroscopic Characterization and Computational Analysis in Research

Computational Analysis

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the electronic structure and energy of molecules. researchgate.net These computational tools are instrumental in predicting a variety of molecular properties that are key to understanding the reactivity and stability of compounds like "this compound". For instance, calculations on related halopropanes have been used to determine stabilization energies, atomic charges, and bond lengths. nih.gov

In the study of oxane derivatives, DFT methods can be employed to calculate key quantum chemical parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. fiveable.me A smaller gap suggests higher reactivity. Other important descriptors that can be calculated include ionization potential, electron affinity, electronegativity, global hardness, and softness. mdpi.com

For a molecule such as "this compound," these calculations would reveal the distribution of electron density. The resulting molecular electrostatic potential (MEP) map would indicate the regions most susceptible to nucleophilic and electrophilic attack. mdpi.com It is expected that the oxygen atom of the oxane ring and the bromine atom would be regions of high electron density, making them potential sites for electrophilic attack, while the hydrogen atoms would be areas of positive potential, susceptible to nucleophilic attack. mdpi.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity (χ) | 3.65 eV |

| Global Hardness (η) | 3.15 eV |

| Global Softness (S) | 0.317 eV⁻¹ |

| Electrophilicity Index (ω) | 2.11 eV |

Reaction coordinate mapping is a computational technique used to model the progress of a chemical reaction, from reactants to products, via the transition state. wikipedia.org This method is essential for understanding the mechanism of a reaction and for calculating its activation energy. The reaction coordinate is an abstract, one-dimensional coordinate that represents the pathway of a reaction. wikipedia.org

For "this compound," reaction coordinate mapping could be used to study various reactions, such as the cleavage of the ether bond by a strong acid or nucleophilic substitution at the carbon atom bonded to the bromine. libretexts.orglibretexts.org The C–O bond cleavage is a common reaction for ethers in the presence of strong acids like HBr or HI. chemistrysteps.com The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. libretexts.orglibretexts.org

In a computational study of such a reaction, the potential energy surface would be explored to locate the transition state structure. The transition state is the point of highest energy along the reaction coordinate and is a critical factor in determining the reaction rate. By characterizing the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. wikipedia.org This approach, often referred to as transition-state theory, allows for the calculation of reaction rates and the prediction of product distributions. wikipedia.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. vt.edu This technique is particularly useful for understanding how a molecule like "this compound" behaves in a solution and how it interacts with other molecules, including solvent molecules. nih.gov The simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the positions and velocities of the atoms over time. mdpi.com

MD simulations can reveal the influence of the solvent on the conformational preferences of a molecule. researchgate.net For example, in a polar solvent, the molecule may adopt a different conformation than in a nonpolar solvent to optimize its interactions with the surrounding solvent molecules. These simulations can also provide information about the formation of hydrogen bonds between the solute and solvent molecules. researchgate.net

Furthermore, MD simulations are valuable for studying the energetics of intermolecular interactions. rsc.org By calculating the interaction energies between "this compound" and solvent molecules, it is possible to understand the solvation process and to predict properties such as the enthalpy of mixing. researchgate.net These simulations can also be used to investigate the aggregation of molecules in solution and their adsorption onto surfaces. nih.govnih.gov

| Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36 |

| Solvent Model | TIP3P |

| Ensemble | NVT |

| Temperature | 298 K |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Non-bonded Cutoff | 1.2 nm |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Emerging Trends and Future Research Perspectives

Development of More Efficient and Environmentally Sustainable Synthetic Routes for 3-(3-Bromopropyl)oxane

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. For a compound like this compound, future research will likely focus on moving beyond traditional synthesis methods, which may involve hazardous reagents and generate significant waste, towards more eco-friendly alternatives.

Key areas of development could include:

Catalytic Approaches: The traditional Williamson ether synthesis, a common method for preparing ethers, often requires stoichiometric amounts of strong bases. organic-chemistry.org Future routes could explore catalytic systems that minimize base usage and improve atom economy. For instance, catalytic Williamson ether synthesis (CWES) at high temperatures has been shown to be effective for producing alkyl aryl ethers and could potentially be adapted for aliphatic ethers like this compound. researchgate.net

Green Solvents and Reagents: A significant trend in sustainable synthesis is the replacement of volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. nih.gov The development of synthetic protocols for this compound in such media would represent a major step towards environmental sustainability.

Flow Chemistry and Process Intensification: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. acs.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and more scalable production. acs.orgroyalsocietypublishing.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-O bonds under mild conditions. nih.govacs.org Research into photocatalytic pathways for the synthesis of this compound could offer a low-energy and highly selective alternative to traditional thermal methods. nih.govrsc.org

| Parameter | Traditional Williamson Ether Synthesis | Potential Green Approaches for this compound |

|---|---|---|

| Reagents | Stoichiometric strong base, alkyl halide, alcohol | Catalytic base, phase-transfer catalysts, greener alkylating agents |

| Solvents | Often volatile organic solvents (e.g., THF, DMF) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Energy Input | Often requires heating | Lower energy inputs through catalysis, photocatalysis, or microwave assistance |

| Waste Generation | Significant salt byproducts | Higher atom economy, potential for catalyst recycling, less salt waste |

| Safety | Use of strong bases and potentially hazardous solvents | Milder reaction conditions, potential for closed-loop flow systems enhancing safety |

Application in Functional Material Precursor Synthesis via Chemical Transformation

The bifunctional nature of this compound, possessing both a stable ether linkage and a reactive alkyl bromide, makes it an attractive precursor for the synthesis of functional materials. The bromide can serve as a handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of larger molecular architectures.

Future research in this area could explore:

Polymer Synthesis: The bromopropyl group is a versatile initiator and functional group for various polymerization techniques. It could be used in atom transfer radical polymerization (ATRP) or as a point of attachment for grafting polymers onto surfaces or other macromolecules. The oxane ring would provide a flexible, polar, and hydrolytically stable segment within the polymer backbone.

Surface Modification: this compound could be used to modify the surfaces of materials like silica, gold, or polymers. The oxane moiety might impart specific solubility or binding properties, while the bromide allows for subsequent chemical reactions to attach other molecules, such as biomolecules or fluorescent dyes.

Synthesis of Amphiphiles: The hydrophilic nature of the oxane ring combined with the potential to introduce a hydrophobic tail via substitution of the bromide could lead to the synthesis of novel amphiphilic molecules. These could find applications as surfactants, in drug delivery systems, or for the formation of self-assembled monolayers.

Crown Ether Analogs: The oxane unit is a fundamental component of crown ethers. The functionalization of this compound could be a starting point for the synthesis of novel crown ether derivatives with specific ion-binding properties.

Advancements in Asymmetric Synthesis Methodologies Utilizing Chiral this compound Analogues

The introduction of chirality into the oxane ring of this compound analogues would open up a vast array of possibilities in stereoselective synthesis and the development of chiral materials. While there is no specific literature on the asymmetric synthesis of this particular compound, the field of asymmetric synthesis of cyclic ethers is well-developed and provides a clear roadmap for future research.

Potential research directions include:

Catalytic Asymmetric Ring-Closing Metathesis (ARCM): Molybdenum-based chiral catalysts have been shown to be effective in the enantioselective synthesis of five- and six-membered cyclic enol ethers from achiral starting materials. eurekaselect.comnih.gov This methodology could be adapted to produce chiral precursors to this compound analogues.

Stereoselective Cyclization Reactions: A variety of methods exist for the stereocontrolled construction of substituted tetrahydropyrans (oxanes), including hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular oxa-Michael additions. nih.govresearchgate.net These strategies could be employed to synthesize enantiomerically enriched versions of this compound.

Use of Chiral Auxiliaries: Chiral auxiliaries are a well-established tool in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov A chiral auxiliary could be incorporated into the precursor of this compound to direct the stereoselective formation of the oxane ring.

Organocatalysis: The use of small organic molecules as chiral catalysts has revolutionized asymmetric synthesis. nih.gov Organocatalytic methods could be developed for the enantioselective cyclization to form the oxane ring of chiral this compound analogues.

| Methodology | Key Features | Potential for this compound Analogues |

|---|---|---|

| Asymmetric Ring-Closing Metathesis (ARCM) | Uses chiral metal catalysts (e.g., Mo-based) to form cyclic ethers from achiral dienes. | Could be used to synthesize chiral unsaturated oxane precursors that can be subsequently functionalized. |

| Stereoselective Prins Cyclization | Lewis acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. | A powerful method for constructing substituted tetrahydropyrans with high diastereoselectivity. |

| Intramolecular oxa-Michael Addition | Base or organocatalyst-mediated cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. | Offers a route to highly functionalized and stereochemically rich oxane rings. |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | A versatile approach that can be applied to various cyclization strategies to induce asymmetry. |

Exploration of this compound Transformations in Flow Chemistry and Automated Synthesis Systems

The integration of flow chemistry and automated synthesis platforms is transforming the landscape of chemical research and development. rsc.orgeurekaselect.com These technologies offer the potential for rapid reaction optimization, library synthesis, and on-demand production of molecules. For a versatile building block like this compound, these technologies could be particularly impactful.

Future research could focus on:

Automated Library Synthesis: The reactive bromide of this compound could be subjected to a variety of nucleophilic substitution reactions in an automated fashion. nih.gov This would allow for the rapid generation of a library of diverse oxane-containing compounds for screening in drug discovery or materials science applications.

Telescoped Reactions in Flow: Multi-step synthetic sequences involving this compound could be performed in a continuous flow setup without the need for isolation of intermediates. organicreactions.org For example, the synthesis of the compound followed by its immediate reaction with a nucleophile could be achieved in a single, continuous process.

Microreactor Technology: The use of microreactors can offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivities. rsc.orgnih.gov The synthesis and subsequent transformations of this compound could be significantly enhanced by leveraging microreactor technology. rsc.org

Novel Catalytic Systems for Selective Transformations of this compound

The development of novel catalytic systems is crucial for unlocking new reactivity and achieving selective transformations. For this compound, future research in catalysis could target both the formation of the ether linkage and the functionalization of the bromopropyl group.

Promising avenues for exploration include:

Heterogeneous Catalysis for Ether Synthesis: The use of solid acid catalysts, such as heteropoly acids, has been shown to be effective for the cyclodehydration of diols to form cyclic ethers. nih.govresearchgate.net Developing a heterogeneous catalytic system for the synthesis of this compound would simplify catalyst separation and recycling.

Transition Metal-Catalyzed Cross-Coupling: The bromide of this compound is a suitable handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This would allow for the formation of C-C, C-N, and C-O bonds, dramatically expanding the synthetic utility of this building block.

Dual Catalysis Systems: The combination of two different catalytic cycles, such as photoredox catalysis and nickel catalysis, has enabled challenging cross-coupling reactions under mild conditions. nih.gov Such dual catalytic systems could be employed for the etherification or the functionalization of the bromide in this compound.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. The development of enzymes that can catalyze the formation or transformation of this compound would be a significant advancement in green chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Bromopropyl)oxane derivatives, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using precursors like 1,3-dibromopropane and alcohols (e.g., 2-(oxan-2-yloxy)ethanol). Catalysts such as tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 70°C for 2 hours improve yields by facilitating phase transfer . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, cesium carbonate in acetonitrile at 75°C for 1.5 hours achieves higher efficiency in coupling reactions .

Q. How can HPLC be utilized to purify this compound intermediates, and what mobile phases are effective?

- Methodological Answer : Reverse-phase HPLC with a YMC-Actus Triart C18 column (100 × 330 mm, 5 μm) is effective. Mobile phases like acetonitrile/water (0.1% formic acid) enhance separation by balancing polarity and ion-pairing interactions. Retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) help monitor purity . Pre-purification steps, such as aqueous hydrochloric acid washes, reduce matrix interference .

Q. What spectroscopic techniques are critical for identifying this compound and confirming its structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bromine integration. Mass spectrometry (LCMS) with m/z values (e.g., 775 [M+H]⁺) validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O stretching at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do solvent choices (e.g., DMF vs. DMSO) impact reaction mechanisms in nucleophilic substitutions involving this compound?

- Methodological Answer : Polar aprotic solvents like DMF stabilize transition states via solvation, accelerating SN2 mechanisms. DMSO, with higher basicity, may promote elimination (E2) side reactions. For example, DMF at 70°C favors alkylation of phthalimide derivatives, while DMSO risks decomposition . Solvent dielectric constants should align with reaction kinetics (e.g., ε = 37 for DMF) .

Q. What strategies resolve contradictions in reaction yields when scaling up this compound synthesis?

- Methodological Answer : Contradictions often arise from heat transfer inefficiencies or impurity accumulation. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progression. Scaling via flow chemistry (e.g., microreactors) improves heat/mass transfer. For example, adjusting residence time and catalyst loading (e.g., TBAB from 0.5 to 1.0 eq.) mitigates yield drops .

Q. How can X-ray crystallography elucidate the structural dynamics of this compound derivatives in solid-state studies?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) and layer packing. For brominated spiro compounds, data collected on a Bruker APEXII CCD diffractometer (Mo-Kα radiation) with SHELXS97/SHELXL97 software refines structures. Thermal ellipsoid analysis distinguishes static vs. dynamic disorder .

Q. What role does this compound play in synthesizing bioactive spirocyclic compounds, and how are stereocenters controlled?

- Methodological Answer : It serves as a bromoalkylating agent in diazaspiro systems (e.g., 5,6-diazaspiro[3.5]non-8-ene). Chiral auxiliaries like (4S)-2,2-dimethyl-1,3-dioxolane direct stereochemistry. Kinetic resolution via HPLC (Chiralpak columns) separates enantiomers, achieving >99% ee .

Q. How do substituents on the oxane ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the bromine center, accelerating Suzuki-Miyaura couplings. Steric hindrance from bulky substituents (e.g., phthalimide) requires ligand screening (e.g., XPhos/Pd(OAc)₂) to maintain turnover . Hammett plots quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.